molecular formula C14H10N2O4 B8151591 2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate

2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate

Cat. No.: B8151591
M. Wt: 270.24 g/mol
InChI Key: ZKDWFZXTRVTFRR-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate is a chemical compound with a unique structure that combines a quinoline ring with a pyrrolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C13H10N2O4, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate typically involves the condensation of quinoline-6-carboxylic acid with 2,5-dioxopyrrolidin-1-yl derivatives. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the carboxylic acid and the pyrrolidinone. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of alternative coupling agents or catalysts may be explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it has been shown to inhibit certain enzymes involved in DNA replication, making it a potential anticancer agent. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Uniqueness: 2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate is unique due to its combined structure of quinoline and pyrrolidinone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-12-5-6-13(18)16(12)20-14(19)10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDWFZXTRVTFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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